molecular formula C10H18N4O2 B13618128 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid

2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid

Cat. No.: B13618128
M. Wt: 226.28 g/mol
InChI Key: KAHBOKUUTUBAOS-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a methylamino group, and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid typically involves multi-step organic reactions. One common approach is to start with a suitable hexanoic acid derivative and introduce the triazole ring through a cyclization reaction. The methylamino group can be introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile. The reaction conditions may vary, but they generally involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or other nitrogen-containing compounds.

Scientific Research Applications

2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, coatings, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)pentanoic acid
  • 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)heptanoic acid
  • 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)octanoic acid

Uniqueness

What sets 2-Methyl-2-(methylamino)-6-(1h-1,2,4-triazol-1-yl)hexanoic acid apart from similar compounds is its specific chain length and the positioning of functional groups. These structural features can significantly influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

2-methyl-2-(methylamino)-6-(1,2,4-triazol-1-yl)hexanoic acid

InChI

InChI=1S/C10H18N4O2/c1-10(11-2,9(15)16)5-3-4-6-14-8-12-7-13-14/h7-8,11H,3-6H2,1-2H3,(H,15,16)

InChI Key

KAHBOKUUTUBAOS-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1C=NC=N1)(C(=O)O)NC

Origin of Product

United States

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